2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(7-12(13)20)15(17,18)19/h3-7H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHKLYQWNKCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370999 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175134-99-3 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chloro-3,5-dimethylphenol
The phenoxy component of the target compound originates from 4-chloro-3,5-dimethylphenol. Industrial production employs directional chlorination of 3,5-dimethylphenol using sulfuryl chloride () in the presence of Fe-MOF catalysts. This method achieves 94% selectivity for the 4-chloro isomer, bypassing byproducts like 2-chloro derivatives.
Reaction Conditions
-
Solvent : Protonic solvents (e.g., acetic acid)
-
Catalyst : Fe-MOFs (5–10 wt%)
-
Temperature : 40–60°C
Comparative studies show that low-temperature chlorination (10–15°C) with sulfuryl chloride minimizes di- and tri-chlorinated byproducts to <0.5%.
Synthesis of 5-(Trifluoromethyl)aniline
The aniline moiety is derived from 5-(trifluoromethyl)aniline, synthesized via:
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Nitration : o-Chlorotrifluoromethylbenzene reacts with concentrated nitric acid () in acetic anhydride to yield 4-nitro-2-trifluoromethylchlorobenzene.
-
Reduction : Catalytic hydrogenation using hydrazine hydrate () and FeCl₃·6H₂O reduces the nitro group to an amine. This step achieves 80.6% molar yield under reflux conditions in ethanol.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% FeCl₃·6H₂O |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 3–4 hours |
| Yield | 80.6% |
Alternative reduction methods using sulfided platinum-on-carbon catalysts (Pt/C) with morpholine co-catalysts achieve 99% yield in hydrogenation reactions, as demonstrated in analogous aniline syntheses.
Coupling Strategies for Ether Formation
The critical ether bond between 4-chloro-3,5-dimethylphenol and 5-(trifluoromethyl)aniline is formed via nucleophilic aromatic substitution (NAS) or Ullmann coupling .
Nucleophilic Aromatic Substitution
Conditions :
-
Base : Potassium carbonate ()
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Solvent : Dimethylformamide (DMF) at 120°C
-
Leaving Group : Chloride (from 4-chloro-3,5-dimethylphenol)
This method requires activating the phenol as its potassium salt, enabling displacement by the aniline’s amine group. Yields range from 70–85%, with side products arising from competing O-alkylation.
Ullmann Coupling
Copper-catalyzed coupling using CuI and 1,10-phenanthroline enhances regioselectivity:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : Toluene at 110°C
Industrial-Scale Production
Continuous Flow Hydrogenation
Adopting methods from analogous aniline syntheses, continuous flow systems using sulfided Pt/C catalysts achieve near-quantitative yields:
Advantages :
Solvent Recovery and Waste Minimization
Xylene or dioxane solvents are recovered via steam distillation, reducing production costs by 30%. Aqueous waste streams are neutralized to pH 7–8, meeting environmental standards.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency of Coupling Methods
| Method | Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|---|
| NAS | None | 75 | 15 (O-alkylation) |
| Ullmann Coupling | CuI/Phenanthroline | 90 | <5 |
| Mitsunobu Reaction | DIAD/TPP | 82 | 10 (Phosphine oxides) |
Key Insight : Ullmann coupling provides the highest yield and lowest byproduct formation, making it preferable for industrial applications.
Challenges and Optimization Opportunities
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Chlorination Selectivity : Fe-MOF catalysts reduce di-chlorinated isomers but require precise temperature control.
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Amine Protection : During coupling, unprotected amines may undergo oxidation; acetylation steps improve stability.
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Catalyst Cost : Platinum-based hydrogenation catalysts contribute to 40% of production costs. Substituting with nickel-based catalysts is under investigation .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness arises from the combination of chloro, methyl, phenoxy, and trifluoromethyl groups. Key analogs and their distinctions are summarized below:
Table 1: Structural Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | - 4-Cl, 3,5-dimethylphenoxy - 5-CF₃, 2-NH₂ |
C₁₅H₁₄ClF₃N₂O | 330.74 | Balanced lipophilicity from CF₃ and phenoxy groups; potential for hydrogen bonding via NH₂ [1][5]. |
| N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | - N,N-dimethylaniline - Same phenoxy/CF₃ groups |
C₁₇H₁₈ClF₃N₂O | 358.79 | Dimethylamine increases basicity and steric hindrance, potentially altering receptor binding [5]. |
| 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | - 4-Cl, 2-NO₂, 5-CF₃ | C₇H₄ClF₃N₂O₂ | 240.56 | Nitro group enhances electron-withdrawing effects, increasing reactivity in substitution reactions [4]. |
| 5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile | - Pyrazine-2-carbonitrile - 5-CF₃, 2-NH₂ |
C₁₂H₈F₃N₅ | 287.22 | Heteroaromatic pyrazine improves π-π stacking; cyano group adds polarity [2]. |
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, the phenoxy group in the target compound may reduce solubility relative to pyrazine- or pyrimidine-containing analogs [2][3].
- Electron Effects: The chloro and methyl groups on the phenoxy ring are electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. This creates a polarized electronic environment, influencing reactivity in electrophilic substitution or coupling reactions [1][4].
Biological Activity
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, a compound with the molecular formula C₁₅H₁₃ClF₃NO, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.
- Molecular Weight : 315.72 g/mol
- CAS Number : 175134-99-3
- InChI Key : RGUMCBUBLAPRJJ-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in MDPI highlighted the broad spectrum of activity against various bacterial strains, particularly Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for active compounds ranged from 0.070 to 35.8 μM, demonstrating effective antibacterial activity comparable to standard antibiotics such as ampicillin and isoniazid .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | 0.070 - 8.95 | Staphylococcus aureus |
| Other Diamides | 4.66 - 35.8 | Enterococcus species |
| Standard Antibiotics | - | Ampicillin, Isoniazid |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma) revealed IC₅₀ values ranging from approximately 3 to 6 μM . These findings suggest a promising role in cancer therapy.
Table 2: Cytotoxicity Data of this compound
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| K562 | 3 - 6 | Significant inhibition |
| MCF-7 | 3 - 6 | Significant inhibition |
| THP-1 (monocytic leukemia) | 1.4 - 4.5 | High antiproliferative effect |
The biological activity of this compound can be attributed to its ability to inhibit DNA replication and induce apoptosis in cancer cells. Mechanistic studies have shown that it modulates cell signaling pathways critical for cell survival and proliferation . The presence of the chloro and trifluoromethyl groups appears to enhance its biological efficacy by increasing lipophilicity and altering interaction with cellular targets.
Structure–Activity Relationships (SAR)
A structure–activity relationship analysis indicates that modifications to the phenolic moiety significantly impact biological activity. For instance, benzylated derivatives showed no significant antimicrobial effects (MIC > 256 µg/mL), underscoring the importance of the original structure for maintaining activity .
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound exhibited potent antistaphylococcal activity with MICs lower than those of conventional treatments.
- Cytotoxic Effects on Cancer Cells : In a comparative study involving multiple derivatives, the compound's ability to inhibit cell proliferation was consistently noted across various cancer types.
Q & A
Basic Research Questions
Q. How can researchers confirm the purity and structural identity of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline?
- Methodology :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) combined with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities (e.g., distinguishing between ortho/para substituents) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) or GC-MS for molecular weight confirmation (e.g., C₁₄H₁₂ClF₃NO₂, theoretical MW 327.7) and fragmentation pattern analysis .
Q. What solvents are optimal for experimental handling of this compound?
- Methodology :
- Solubility Testing : Refer to solubility profiles of structurally similar aniline derivatives (e.g., 4-Chloro-3-(trifluoromethyl)aniline in methanol, isopropanol) .
- Stability Considerations : Avoid polar aprotic solvents like DMF if nitro or trifluoromethyl groups risk hydrolysis; prioritize inert solvents (e.g., dichloromethane) for synthetic reactions .
Q. How can intermediates in its synthesis be monitored and isolated?
- Methodology :
- Reaction Tracking : Use thin-layer chromatography (TLC) with UV-active spots or inline FTIR to detect nitro-group intermediates (e.g., 4-Chloro-2-nitro-5-(trifluoromethyl)aniline) during reduction steps .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) for isolating amine derivatives .
Advanced Research Questions
Q. What experimental strategies are recommended for studying its environmental fate and biodegradation?
- Methodology :
- Environmental Simulation : Design microcosm studies mimicking soil/water systems to track abiotic transformations (hydrolysis, photolysis) and biotic degradation via microbial consortia .
- Analytical Workflow : Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated or demethylated metabolites) and quantify persistence using half-life (t₁/₂) calculations .
Q. How can its potential ecotoxicological impacts be assessed across trophic levels?
- Methodology :
- Tiered Testing :
- Acute Toxicity : Daphnia magna (EC₅₀) and algae (growth inhibition) assays for aquatic toxicity .
- Chronic Effects : Multi-generational studies in model organisms (e.g., C. elegans) to assess endocrine disruption or mutagenicity .
- Computational Modeling : Apply QSAR models to predict bioaccumulation factors (BCF) and prioritize in vivo testing .
Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?
- Methodology :
- Kinetic Studies : Perform Arrhenius analysis of thermal decomposition (DSC/TGA) to identify stability thresholds (>100°C) .
- Electrophilic Reactivity : Use DFT calculations (e.g., Gaussian 16) to map electron density around the aniline group and predict sites for electrophilic substitution .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
